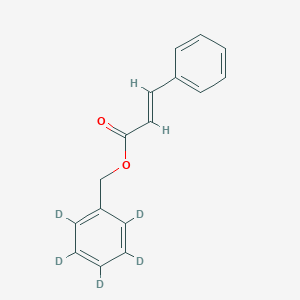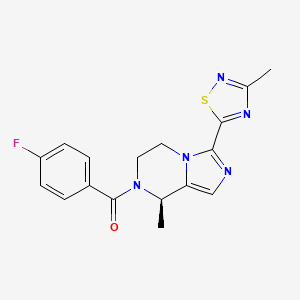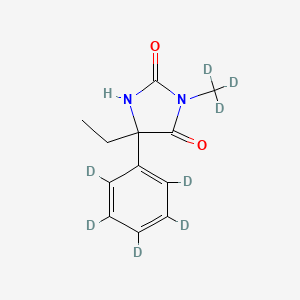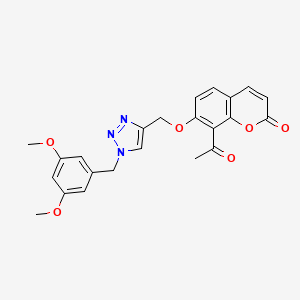
Benzyl cinnamate-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl cinnamate-d5 is a deuterated derivative of benzyl cinnamate, an organic compound and ester formed from cinnamic acid and benzyl alcohol. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific applications, particularly in spectroscopy and analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl cinnamate-d5 can be synthesized through the esterification reaction between deuterated benzyl alcohol (benzyl-d5 alcohol) and cinnamic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to accelerate the process. The hydroxyl group from benzyl-d5 alcohol combines with the carboxyl group from cinnamic acid, producing water and forming the ester, this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. Catalysts like sulfuric acid or immobilized lipases (e.g., Novozym 40086) can be used to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl cinnamate-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and cinnamic acid derivatives.
Reduction: Reduction reactions can convert it back to benzyl-d5 alcohol and cinnamic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde and cinnamic acid derivatives.
Reduction: Benzyl-d5 alcohol and cinnamic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl cinnamate-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium atoms, which provide distinct spectral features.
Biology: Employed in metabolic studies to trace the biochemical pathways of cinnamate derivatives.
Industry: Utilized in the production of perfumes, flavoring agents, and as a fixative in cosmetics.
Mecanismo De Acción
The mechanism of action of benzyl cinnamate-d5 involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the inhibition of benzoate 4-hydroxylase (CYP53), an enzyme involved in fungal metabolism . The deuterium atoms in this compound may influence its binding affinity and metabolic stability, making it a valuable tool in mechanistic studies.
Comparación Con Compuestos Similares
Benzyl cinnamate: The non-deuterated form, widely used in perfumes and flavoring agents.
Cinnamic acid: A precursor in the synthesis of benzyl cinnamate and its derivatives.
Benzyl alcohol: Used in the esterification reaction to produce benzyl cinnamate.
Uniqueness: Benzyl cinnamate-d5 is unique due to the presence of deuterium atoms, which enhance its utility in spectroscopic studies and provide insights into reaction mechanisms and metabolic pathways. Its deuterated nature also makes it more stable and less prone to metabolic degradation compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
243.31 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentadeuteriophenyl)methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C16H14O2/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-12H,13H2/b12-11+/i2D,5D,6D,9D,10D |
Clave InChI |
NGHOLYJTSCBCGC-MAOTZQGHSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC(=O)/C=C/C2=CC=CC=C2)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)
![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)

![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)


![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)
